molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

Cat. No.: B049830
CAS No.: 1746-11-8
M. Wt: 134.17 g/mol
InChI Key: BWCJVGMZEQDOMY-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403556. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal and Antibacterial Activity : Synthesized derivatives of 2,3-Dihydro-2-methylbenzofuran have shown marginal activity against fungi (Aspergillus fumigatus, Aspergillus niger) and bacteria (Staphylococcus aureus, Escherichia coli) at specific concentrations (Ahluwalia, Arora, & Kaur, 1986).

  • Synthesis of Phosphorylated Derivatives : Phosphorylation reactions with this compound have been used to produce corresponding dibromophosphines and other phosphorylated derivatives (Tolmachev et al., 1995).

  • Insecticidal Properties : Insecticidal neolignans isolated from Piper decurrens, including derivatives of this compound, have shown potential as insecticides (Chauret et al., 1996).

  • Antitumor Agents : Dihydrobenzofuran lignans, related to this compound, have shown potential as antitumor agents inhibiting tubulin polymerization, particularly effective against leukemia and breast cancer cell lines (Pieters et al., 1999).

  • Synthesis of Novel Compounds with Antimicrobial Activity : Novel derivatives of this compound have been synthesized, exhibiting significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Anti-Angiogenic Activity : Synthetic dihydrobenzofuran lignans, including derivatives of this compound, tested for antiangiogenic activity, showed pronounced effects, particularly in the CAM (chorioallantoic membrane) assay (Apers et al., 2002).

  • Biocatalytic Synthesis of Tricyclic Scaffolds : A biocatalytic strategy for synthesizing stereochemically rich 2,3-Dihydrobenzofurans, important in pharmacology, using engineered myoglobins has been reported (Vargas, Khade, Zhang, & Fasan, 2019).

  • Natural Product Synthesis : The compound has been a focus in the synthesis of natural products containing the 2,3-Dihydrobenzofuran skeleton, pivotal in therapeutic science (Chen, Pitchakuntla, & Jia, 2019).

Future Directions

Benzofuran compounds, including “2,3-Dihydro-2-methylbenzofuran”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which this compound interacts with its targets and induces changes in cellular function remains to be elucidated.

Biochemical Pathways

For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including this compound, may induce a variety of molecular and cellular changes.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJVGMZEQDOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870908
Record name 2-Methyl-2,3-dihydro-1-benzofuran
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,3-Dihydro-2-methylbenzofuran
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CAS No.

1746-11-8
Record name 2,3-Dihydro-2-methylbenzofuran
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Record name Benzofuran, 2,3-dihydro-2-methyl-
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Record name 2,3-Dihydro-2-methylbenzofuran
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Record name 2-Methyl-2,3-dihydro-1-benzofuran
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Record name 2,3-dihydro-2-methylbenzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?

A: Several methods have been explored for synthesizing this compound. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []

Q2: Has this compound been identified in any natural sources?

A: Yes, this compound has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []

Q3: Can this compound be converted to other compounds through chemical reactions?

A: Yes, research indicates that this compound can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []

Q4: Are there any reported derivatives of this compound with potential biological activity?

A: Derivatives of this compound, specifically 2-amino-4-(this compound-5-yl)thiazole and 2-mercapto-4-(this compound-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []

Q5: Are there established analytical methods for the detection and quantification of this compound?

A: While specific analytical methods for this compound were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for this compound as well.

Q6: Have there been any studies exploring the impact of substituents on the reactivity of this compound?

A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of this compound during microwave-assisted rearrangement reactions on silica gel. The yield of this compound increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of this compound derivatives by modifying the electronic properties of the aromatic ring.

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